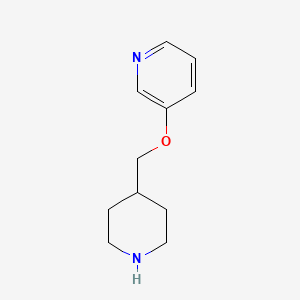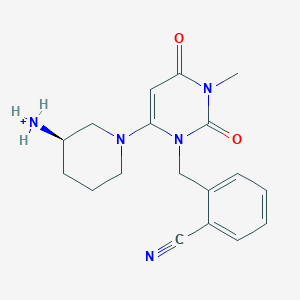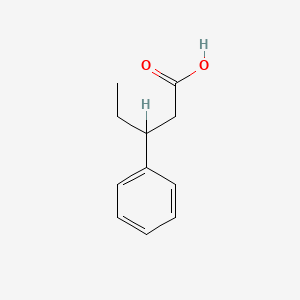
3-Phenylpentanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-Phenylpentanoic acid often involves several steps, including condensation, hydrolysis, and decarboxylation processes. For example, ethyl 3-hydroxy-3-methyl5-phenylpentanoate can be converted to 3-hydroxy-3-methyl-5-phenylpentanoic acid through a process involving reflux with potassium hydroxide, followed by acidification and extraction (Stoermer & Pinhey, 1998). Another study detailed the chemical reduction of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) to produce poly(1-methyl-1-phenyl-1-silapentane), highlighting a synthetic pathway involving diimide reduction (Liao & Weber, 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Phenylpentanoic acid has been characterized using various spectroscopic methods. For instance, the structure of poly(1-methyl-1-phenyl-1-silapentane) was characterized by 1H, 13C, and 29Si NMR, along with GPC, TGA, and elemental analysis, providing insight into the molecular architecture of these compounds (Liao & Weber, 1991).
Chemical Reactions and Properties
The chemical reactions and properties of 3-Phenylpentanoic acid and related compounds often involve interactions with various reagents and the formation of intermediate species. For example, the solid-state photolysis of azobis-3-phenyl-3-pentane yields disproportionation products, providing insights into the reactivity and stereochemistry of radical disproportionation processes (Skinner, Blaskiewicz, & McBride, 1972).
Physical Properties Analysis
The physical properties of compounds structurally related to 3-Phenylpentanoic acid, such as their phase state and solubility in water, play a crucial role in their characterization and application. For instance, the glass-forming properties of 3-methylbutane-1,2,3-tricarboxylic acid and its mixtures with water and pinonic acid were studied to understand the physicochemical properties relevant to atmospheric aerosols (Dette et al., 2014).
Aplicaciones Científicas De Investigación
Plant Immunity and Pathogen Resistance
3-Pentanol, a related compound to 3-Phenylpentanoic acid, demonstrates significant implications in plant immunity. Research by Song, Choi, and Ryu (2015) revealed that 3-Pentanol can prime plant immunity against bacterial pathogens like Pseudomonas syringae pv. tomato in Arabidopsis. This is achieved through the salicylic acid and jasmonic acid-dependent signaling pathways, showcasing the potential of such compounds in agricultural biotechnology for enhancing plant resistance to diseases (Song, Choi, & Ryu, 2015).
Synthesis and Chemical Applications
An alternative synthesis method for the floral fragrance Rosaphen®, which uses 2-methyl-5-phenylpentanoic acid, was reported by Matteoli et al. (2011). This method involves asymmetric hydrogenation and showcases the application of 3-Phenylpentanoic acid derivatives in the fragrance industry (Matteoli et al., 2011).
Medicinal Chemistry and Drug Synthesis
3-Phenylpentanoic acid and its derivatives are also relevant in medicinal chemistry. For instance, Brodzka et al. (2012) studied the enzymatic kinetic resolution of 3-phenyl-4-pentenoic acid esters, which were used as substrates for the formal synthesis of biologically relevant compounds like Femoxetine and LG 121071. This demonstrates the potential of 3-Phenylpentanoic acid derivatives in the synthesis of pharmaceuticals (Brodzka, Koszelewski, & Ostaszewski, 2012).
Enantioseparation and Chiral Chemistry
The enantioseparation of 3-Hydroxycarboxylic acids, including 3-hydroxy-5-phenylpentanoic acid, has been demonstrated using resolving agents like ADPE and cinchonidine. This study by Chandrasekaran et al. (2022) highlights the role of 3-Phenylpentanoic acid derivatives in chiral chemistry, important in the production of enantiomerically pure compounds (Chandrasekaran et al., 2022).
Safety And Hazards
3-Phenylpentanoic acid is labeled with the GHS07 pictogram. The hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
3-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKDDOCPZKREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308843 | |
| Record name | β-Ethylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpentanoic acid | |
CAS RN |
5669-17-0 | |
| Record name | β-Ethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamic acid, beta-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-PHENYLPENTANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | β-Ethylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



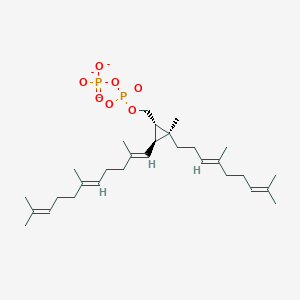
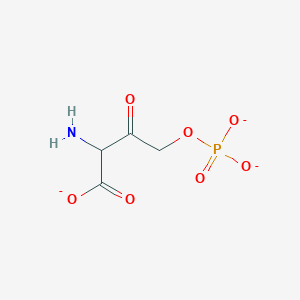
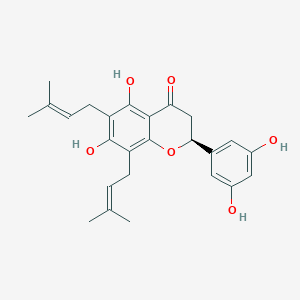
![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)
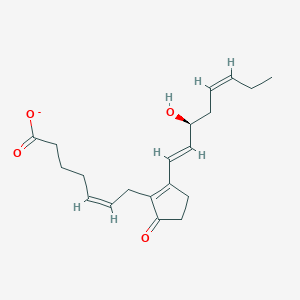
![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)
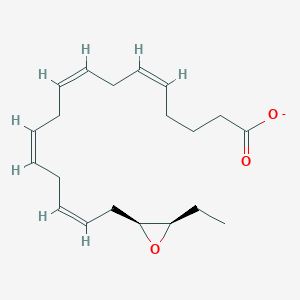
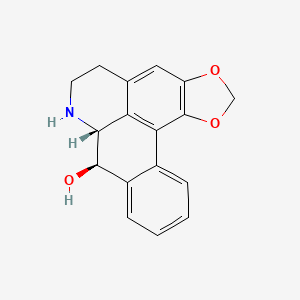
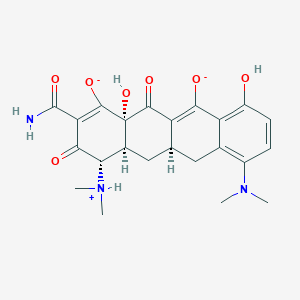
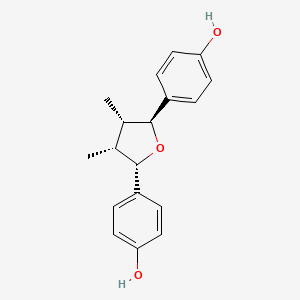
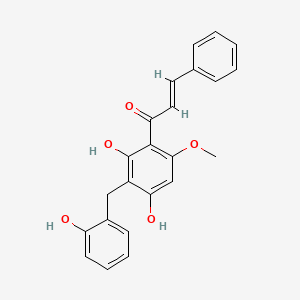
![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)
